3-amino-6-tert-butyl-N-cyclohexyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
This compound is a complex heterocyclic molecule with a fused thienoquinoline core. Let’s break down its name:
3-amino: Indicates the presence of an amino group (NH₂) at position 3.
6-tert-butyl: Refers to a tert-butyl group (t-Bu) attached at position 6.
N-cyclohexyl: Indicates a cyclohexyl group (C₆H₁₁) attached via an amide linkage (N).
5,6,7,8-tetrahydrothieno[2,3-b]quinoline: Describes the fused bicyclic system containing a thieno ring (5,6,7,8-tetrahydrothieno) and a quinoline ring (quinoline).
2-carboxamide: The carboxamide functional group (CONH₂) is present at position 2.
Preparation Methods
The synthetic routes for this compound involve several steps, including cyclization, amidation, and functional group transformations. Industrial production methods may vary, but here’s a general outline:
Cyclization: Start with appropriate precursors to form the fused thienoquinoline core.
Amidation: Introduce the cyclohexyl amide group.
Tert-butyl Group Installation: Attach the tert-butyl group.
Purification and Isolation: Isolate the desired compound.
Chemical Reactions Analysis
Oxidation/Reduction: Depending on the functional groups, it may undergo oxidation or reduction reactions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents: Palladium catalysts (e.g., Suzuki–Miyaura coupling), reducing agents, and amine reagents.
Major Products: Various derivatives with modified substituents.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate (e.g., antiviral, anticancer).
Chemical Biology: Explore its interactions with biological targets.
Materials Science: Assess its use in organic electronics or sensors.
Mechanism of Action
Targets: Identify molecular targets (e.g., receptors, enzymes).
Pathways: Understand how it modulates cellular processes.
Comparison with Similar Compounds
Uniqueness: Highlight features that distinguish it from related compounds.
Similar Compounds: List other thienoquinolines or structurally related molecules.
Properties
Molecular Formula |
C22H31N3OS |
---|---|
Molecular Weight |
385.6 g/mol |
IUPAC Name |
3-amino-6-tert-butyl-N-cyclohexyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
InChI |
InChI=1S/C22H31N3OS/c1-22(2,3)14-9-10-17-13(11-14)12-16-18(23)19(27-21(16)25-17)20(26)24-15-7-5-4-6-8-15/h12,14-15H,4-11,23H2,1-3H3,(H,24,26) |
InChI Key |
LUCKAHBUTYENJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4CCCCC4)N |
Origin of Product |
United States |
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